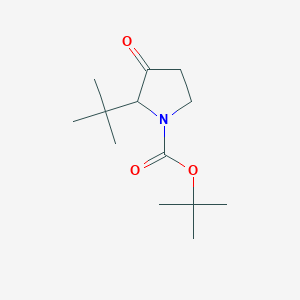
5-フルオロ-N-(2-メトキシエチル)ピリジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine: is a chemical compound with the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol
科学的研究の応用
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in various biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, often involves nucleophilic substitution reactions. One common method is the nucleophilic substitution of a nitro group by fluorine . This reaction typically requires the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions, such as elevated temperatures and the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for fluorinated pyridines may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
作用機序
The mechanism by which 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine exerts its effects depends on its specific application. In biological systems, the fluorine atom can interact with various molecular targets, such as enzymes or receptors, altering their activity. The compound’s unique structure allows it to participate in specific binding interactions, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
5-fluoropyridine: A simpler fluorinated pyridine derivative.
2-methoxyethylamine: A related compound with a similar side chain but lacking the fluorine atom.
N-(2-methoxyethyl)pyridin-2-amine: A non-fluorinated analog of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine.
Uniqueness
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a methoxyethyl side chain. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXQHVQNWMJQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3,5-dimethyl-1-adamantyl)methanone](/img/structure/B2401556.png)
![7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2401558.png)



amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)



![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B2401572.png)
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)
